N-Ethylcarbamát des Furan-3-ylmethyls

Übersicht

Beschreibung

Furan-3-ylmethyl N-ethylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely recognized for their diverse applications in medicinal chemistry, agriculture, and industrial processes. The furan ring in this compound adds unique chemical properties, making it a valuable molecule for various scientific and industrial applications.

Wissenschaftliche Forschungsanwendungen

Furan-3-ylmethyl N-ethylcarbamate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor due to the carbamate group, which can form stable complexes with enzymes.

Medicine: Explored for its potential use in drug design, particularly in the development of prodrugs that can be activated in the body.

Industry: Utilized in the production of polymers and as a precursor for other chemical compounds.

Wirkmechanismus

Target of Action

Furan-3-ylmethyl N-ethylcarbamate, also known as 3-furylmethyl N-ethylcarbamate, is a derivative of furan and carbamate . Furan derivatives have been recognized for their wide range of biological and pharmacological properties, and they have been used as medicines in various disease areas . Carbamates, on the other hand, are integral parts of many drugs and prodrugs approved for the treatment of various diseases such as cancer, epilepsy, hepatitis C, HIV infection, and Alzheimer’s disease . They can play a role in drug-target interaction or improve the biological activity of parent molecules .

Mode of Action

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . Carbamates, on the other hand, have received much attention due to their very good chemical and proteolytic stability, ability to penetrate cell membranes, and resemblance to a peptide bond .

Biochemical Pathways

Furan derivatives and carbamates have been implicated in various biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Carbamates are known to have good metabolic stability and the ability to penetrate cell membranes, which can impact their bioavailability .

Result of Action

Carbamates have been implicated in the increasing prevalence of diseases associated with alterations of the immune response, such as hypersensitivity reactions, some autoimmune diseases, and cancers .

Action Environment

Furan platform chemicals derived from biomass have been studied for their ecotoxicological effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of furan-3-ylmethyl N-ethylcarbamate typically involves the reaction of furan-3-ylmethanol with N-ethylcarbamoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride.

Industrial Production Methods: In an industrial setting, the production of furan-3-ylmethyl N-ethylcarbamate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Types of Reactions:

Oxidation: Furan-3-ylmethyl N-ethylcarbamate can undergo oxidation reactions, particularly at the furan ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which primarily affects the carbamate group.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where the N-ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products:

Oxidation: Products include furan-3-ylmethyl N-ethylcarbamate derivatives with oxidized furan rings.

Reduction: Products include furan-3-ylmethylamine and ethanol.

Substitution: Products vary depending on the nucleophile used, resulting in different carbamate derivatives.

Vergleich Mit ähnlichen Verbindungen

- Furan-2-ylmethyl N-ethylcarbamate

- Furan-3-ylmethyl N-methylcarbamate

- Furan-3-ylmethyl N-propylcarbamate

Comparison: Furan-3-ylmethyl N-ethylcarbamate is unique due to the presence of the N-ethyl group, which influences its chemical reactivity and biological activity. Compared to furan-2-ylmethyl N-ethylcarbamate, the position of the furan ring affects the compound’s stability and reactivity. The N-ethyl group also provides a balance between hydrophilicity and lipophilicity, making it more versatile in various applications compared to its N-methyl and N-propyl counterparts.

Biologische Aktivität

Furan-3-ylmethyl N-ethylcarbamate, also known by its chemical identifier 50884-33-8, is a compound that has garnered attention for its potential biological activities. This article explores the various aspects of its biological activity, including antimicrobial properties, insecticidal effects, and potential therapeutic applications.

Chemical Structure and Properties

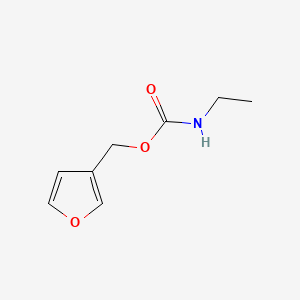

Furan-3-ylmethyl N-ethylcarbamate is a carbamate derivative featuring a furan ring. The structural formula can be represented as follows:

This compound is primarily synthesized for use in organic chemistry and has been investigated for its biological properties, particularly in pharmacology and agrochemistry.

Antimicrobial Activity

Research indicates that derivatives of furan compounds often exhibit significant antimicrobial properties. A study highlighted that benzofuran derivatives, which share structural similarities with furan-3-ylmethyl N-ethylcarbamate, demonstrated potent antibacterial and antifungal activities. For example, certain benzofuran derivatives showed inhibition zones against Staphylococcus aureus and Candida albicans ranging from 20 mm to 24 mm, indicating strong antimicrobial efficacy .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Organism Tested | Inhibition Zone (mm) |

|---|---|---|

| Benzofuran Derivative A | S. aureus | 23 |

| Benzofuran Derivative B | C. albicans | 24 |

| Furan-3-ylmethyl N-ethylcarbamate | TBD | TBD |

Insecticidal Activity

Furan derivatives have also been explored for their insecticidal properties. Studies on related carbamates suggest that they may modulate nicotinic acetylcholine receptors, leading to neurotoxic effects in insects. This mechanism is crucial for developing environmentally friendly insecticides that target pest species without harming beneficial organisms .

Case Study: Insecticidal Efficacy

In a comparative study of various carbamates, furan-based compounds exhibited varying degrees of toxicity against common agricultural pests. The results indicated that modifications in the side chains could significantly enhance insecticidal activity.

Therapeutic Potential

The therapeutic applications of furan derivatives are being actively researched due to their diverse biological activities. Furan compounds have been linked to anti-inflammatory effects and potential anticancer properties. The ability to inhibit specific enzymes involved in disease pathways makes these compounds valuable candidates for drug development .

Table 2: Therapeutic Applications of Furan Derivatives

Eigenschaften

IUPAC Name |

furan-3-ylmethyl N-ethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-2-9-8(10)12-6-7-3-4-11-5-7/h3-5H,2,6H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQIKFSDWFKFSRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)OCC1=COC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30965118 | |

| Record name | (Furan-3-yl)methyl hydrogen ethylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50884-33-8 | |

| Record name | 3-Hydroxymethylfuran-N-ethylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050884338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Furan-3-yl)methyl hydrogen ethylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.